molecular formula C18H15NNaO8S2 B1682106 Sodium picosulfate CAS No. 10040-45-6

Sodium picosulfate

Cat. No.: B1682106
CAS No.: 10040-45-6
M. Wt: 460.4 g/mol
InChI Key: OZGHHKCKRPNWTL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium picosulfate is a stimulant laxative that primarily targets the mucosa of the large intestine and rectum . It stimulates these muscles, leading to increased bowel movements and relief from constipation .

Mode of Action

This compound is a prodrug, meaning it is metabolized into its active form within the body . It is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl- (2-pyridyl)methane (DPM, BHPM) . This compound is a stimulant laxative that increases peristalsis in the gut .

Biochemical Pathways

This compound works by inhibiting the absorption of water and electrolytes, and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form the active metabolite BHPM . This metabolite acts directly on the colonic mucosa to stimulate colonic peristalsis .

Pharmacokinetics

The absorption of this compound is negligible . It is metabolized in the distal segment of the intestine via bacterial cleavage by colonic bacteria to the active form BHPM . This is followed by conjugation in the intestinal wall and liver to inactive BHPM glucuronide .

Result of Action

The result of this compound’s action is an increase in bowel movements, which helps to relieve constipation . It may restore the sensation or desire for bowel movements, helping the body to regain its natural rhythm .

Action Environment

The action of this compound is influenced by the environment within the gut. The presence of gut bacteria is crucial for the metabolism of this compound into its active form . Additionally, patients are often required to drink large amounts of clear fluids to compensate for dehydration and to reestablish normal electrolyte balance .

Biochemical Analysis

Biochemical Properties

Sodium picosulfate has no significant direct physiological effect on the intestine . It is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl- (2-pyridyl)methane (DPM, BHPM) . This compound is a stimulant laxative and increases peristalsis in the gut .

Cellular Effects

This compound inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen . It displays cytotoxic effects on cultured liver cells . This compound induces dose-dependently vacuolic and fatty change as well as necrosis combined with a lowered mitotic activity and a slight increase in LDH values of the rapidly growing cultured liver cells of rabbit .

Molecular Mechanism

This compound is a prodrug . It is metabolized by gut bacteria into the active compound DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .

Temporal Effects in Laboratory Settings

This compound takes about 12-24 hours to work, since it works in the colon . Abdominal cramps and diarrhea are normal effects of picosulfate and should be expected . The use of this compound has also been associated with certain electrolyte disturbances, such as hyponatremia and hypokalemia .

Dosage Effects in Animal Models

In animal reproduction study, no adverse developmental effects were observed in pregnant rats when this compound was administered orally at doses 1.2 times the recommended human dose based on body surface area during organogenesis .

Metabolic Pathways

This compound is hydrolyzed by colonic bacterial enzyme, sulfatase 2, to form an active metabolite DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .

Transport and Distribution

After oral ingestion, this compound reaches the colon without any appreciable absorption . Therefore, enterohepatic circulation is avoided .

Subcellular Localization

The subcellular localization of this compound is primarily within the colon, where it is metabolized by gut bacteria into its active compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium picosulfate can be synthesized starting from bisacodyl. The process involves hydrolysis and sulfation reactions . Another method involves the esterification of 4,4’-dihydroxyphenyl-(2-pyridine)methane with chlorosulfonic acid in a pyridine solvent, followed by neutralization and purification steps .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to ensure high purity and compliance with pharmacopeia standards .

Properties

CAS No.

10040-45-6

Molecular Formula

C18H15NNaO8S2

Molecular Weight

460.4 g/mol

IUPAC Name

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25);

InChI Key

OZGHHKCKRPNWTL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na]

Appearance

Solid powder

10040-45-6

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,4'-(2-picolylidene)bisphenylsulfuric acid
4,4'-(picoliliden)-bis-phenylsulphate
Laxoberal
Picolax
picoprep
picosulfate sodium
Picosulfol
sodium picosulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sodium picosulfate exert its laxative effect?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [, , , , ] It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). [, , , ] BHPM acts locally on the colon to stimulate peristalsis, promoting bowel movements. [, , , , ] It is believed to work by:

  • Stimulating sensory nerve endings in the colonic mucosa, leading to increased intestinal motility. [, , , , ]
  • Inhibiting water and electrolyte absorption from the colon, resulting in softer stools. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H13NO6S•Na. It has a molecular weight of 387.35 g/mol.

Q3: Is there information available on the material compatibility and stability of this compound under various conditions?

A3: The provided research papers primarily focus on the pharmaceutical applications of this compound and don't delve into its material compatibility or stability outside of pharmaceutical formulations.

Q4: Does this compound exhibit any catalytic properties?

A4: The research provided doesn't indicate any catalytic properties associated with this compound. Its primary function is as a laxative.

Q5: Have any computational chemistry studies been conducted on this compound?

A5: The provided research papers predominantly focus on clinical and analytical aspects of this compound. Information regarding computational chemistry studies wasn't included in the provided abstracts.

Q6: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound?

A7: this compound is commonly formulated as enteric-coated tablets. [] This coating prevents premature release in the stomach, protecting the drug from degradation and ensuring release in the colon where it is activated by bacteria. []

Q7: Can you describe the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is administered orally and is minimally absorbed from the gastrointestinal tract. [, , , , ] It undergoes bacterial hydrolysis in the colon to its active metabolite, BHPM. [, , , ] BHPM is largely excreted in the feces, with a small portion undergoing enterohepatic circulation. [, , , ]

Q8: What is the evidence for the efficacy of this compound in treating constipation?

A9: Multiple clinical trials have demonstrated the efficacy of this compound in treating chronic constipation. [, , , , ] These studies show improvements in stool frequency, consistency, and ease of bowel movements compared to placebo. [, , , , ]

Q9: Is this compound safe for long-term use?

A10: The long-term safety of this compound has been a topic of debate. While some studies suggest it is safe for extended use, [] more research is needed to definitively assess its long-term effects.

Q10: What analytical methods are used to characterize and quantify this compound?

A12: High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of this compound in pharmaceutical formulations and biological samples. [, , , , ] This method can also separate and quantify its degradation products. [, , , , ]

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